Cas no 1476762-29-4 (Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate)

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate is a versatile trifluoromethyl-substituted pyridine derivative, valued for its role as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of both an amino group and a trifluoromethyl moiety enhances its reactivity, enabling selective functionalization for the development of bioactive compounds. The ester group at the 3-position offers further derivatization potential, facilitating the synthesis of amides, acids, or other heterocyclic structures. Its trifluoromethyl group contributes to improved metabolic stability and lipophilicity in target molecules. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators, given its balanced electronic and steric properties. High purity grades ensure consistent performance in demanding synthetic applications.
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate structure
1476762-29-4 structure
商品名:Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
CAS番号:1476762-29-4
MF:C8H7F3N2O2
メガワット:220.148592233658
MDL:MFCD28727729
CID:4900060
PubChem ID:89879912

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
    • Methyl 6-amino-5-(trifluoromethyl)nicotinate
    • MDL: MFCD28727729
    • インチ: 1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)6(12)13-3-4/h2-3H,1H3,(H2,12,13)
    • InChIKey: PNRVQEBDGUQKBI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(N)=NC=C(C(=O)OC)C=1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 245
  • トポロジー分子極性表面積: 65.2
  • 疎水性パラメータ計算基準値(XlogP): 1.2

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20826232-0.25g
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
1476762-29-4 95.0%
0.25g
$367.0 2025-02-20
Enamine
EN300-20826232-5.0g
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
1476762-29-4 95.0%
5.0g
$2152.0 2025-02-20
Enamine
EN300-20826232-0.1g
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
1476762-29-4 95.0%
0.1g
$257.0 2025-02-20
Alichem
A029014279-250mg
Methyl 6-amino-5-(trifluoromethyl)nicotinate
1476762-29-4 95%
250mg
1,048.60 USD 2021-06-08
Alichem
A029014279-1g
Methyl 6-amino-5-(trifluoromethyl)nicotinate
1476762-29-4 95%
1g
3,126.60 USD 2021-06-08
Enamine
EN300-20826232-5g
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
1476762-29-4 95%
5g
$2152.0 2023-09-16
Aaron
AR01KZIV-250mg
methyl 6-amino-5-(trifluoromethyl)nicotinate
1476762-29-4 95%
250mg
$530.00 2025-02-14
1PlusChem
1P01KZAJ-100mg
methyl 6-amino-5-(trifluoromethyl)nicotinate
1476762-29-4 95%
100mg
$369.00 2024-06-20
1PlusChem
1P01KZAJ-2.5g
methyl 6-amino-5-(trifluoromethyl)nicotinate
1476762-29-4 95%
2.5g
$1859.00 2024-06-20
1PlusChem
1P01KZAJ-50mg
methyl 6-amino-5-(trifluoromethyl)nicotinate
1476762-29-4 95%
50mg
$269.00 2024-06-20

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate 関連文献

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報

Introduction to Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1476762-29-4)

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate, with the CAS number 1476762-29-4, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agricultural science. This compound belongs to the class of pyridine derivatives, which are known for their versatile applications in drug design and pest control. The structure of this compound features a pyridine ring substituted with an amino group at position 6, a trifluoromethyl group at position 5, and a methyl ester at position 3. These substituents contribute to its unique chemical properties and biological activity.

The synthesis of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate involves a series of carefully controlled reactions, including nucleophilic substitution and esterification. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on improving the efficiency of these reactions by employing green chemistry principles, such as using biodegradable solvents and reducing waste generation. These advancements not only enhance the sustainability of the production process but also align with global efforts to promote environmentally friendly chemical manufacturing.

The biological activity of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate has been extensively studied in recent years. In the context of pharmaceutical applications, this compound exhibits potential as a lead molecule for developing new drugs targeting various diseases. For instance, its ability to inhibit specific enzymes involved in inflammatory pathways makes it a promising candidate for anti-inflammatory therapies. Additionally, its trifluoromethyl group imparts lipophilicity, which enhances its bioavailability and pharmacokinetic properties.

In agricultural science, Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate has shown remarkable efficacy as a herbicide. Its ability to selectively inhibit the growth of unwanted plants while sparing crops has made it a valuable tool in modern agriculture. Recent research has delved into understanding the molecular mechanisms underlying its herbicidal activity, particularly its interaction with key enzymes in plant metabolism. These insights are expected to pave the way for the development of next-generation herbicides with improved specificity and reduced environmental impact.

The structural uniqueness of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate also makes it an attractive candidate for materials science applications. Its pyridine ring can serve as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The amino and trifluoromethyl groups provide functionalization sites that can be tailored for specific applications, such as gas storage or catalysis.

From an analytical standpoint, the characterization of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate relies on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods enable researchers to confirm the compound's structure and purity with high precision. Recent advancements in analytical techniques have further enhanced our ability to study this compound's properties at the molecular level.

In conclusion, Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate is a multifaceted compound with diverse applications across various scientific domains. Its unique structure endows it with remarkable chemical and biological properties, making it a subject of intense research interest. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both pharmaceutical and agricultural technologies.

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